
2-Amino-3-(3-phenylphenyl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-3-Phenyl-phenylalanine hydrochloride: is an aromatic amino acid derivative. It is a hydrochloride salt form of L-3-phenyl-phenylalanine, which is an essential amino acid. This compound is known for its role in the biosynthesis of other amino acids and its involvement in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of L-3-phenyl-phenylalanine hydrochloride typically begins with benzylamine and phenylacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods:
Fermentation: Industrial production may involve the fermentation of genetically modified microorganisms that can produce L-3-phenyl-phenylalanine, followed by purification and conversion to its hydrochloride salt.
Chemical Synthesis: Large-scale chemical synthesis involves the same steps as the laboratory synthesis but optimized for industrial conditions, including the use of continuous flow reactors and automated systems.
化学反应分析
Types of Reactions:
Oxidation: L-3-phenyl-phenylalanine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of nitro or halogenated phenylalanine derivatives.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and enantiomeric purity.
Biology:
- Studied for its role in protein synthesis and metabolic pathways.
- Used in research on amino acid transport and metabolism.
Medicine:
- Investigated for its potential therapeutic effects in treating phenylketonuria (PKU).
- Explored for its role in the synthesis of neurotransmitters like dopamine and serotonin.
Industry:
- Used in the production of dietary supplements and pharmaceuticals.
- Employed in the synthesis of flavoring agents and food additives.
作用机制
Molecular Targets and Pathways:
- L-3-phenyl-phenylalanine hydrochloride is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
- It is involved in the phenylalanine hydroxylase pathway, where it is converted to tyrosine, which is further metabolized to produce neurotransmitters.
- The compound also plays a role in the synthesis of melanin, a pigment responsible for skin, hair, and eye color.
相似化合物的比较
L-Phenylalanine: A precursor to L-3-phenyl-phenylalanine, involved in similar biochemical pathways.
L-Tyrosine: Another aromatic amino acid derived from L-phenylalanine, involved in the synthesis of neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness:
- L-3-phenyl-phenylalanine hydrochloride is unique due to its specific structure, which allows for distinct chemical reactions and biological activities.
- Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC 名称 |
2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H |
InChI 键 |
MRVMNSHMGDPTLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
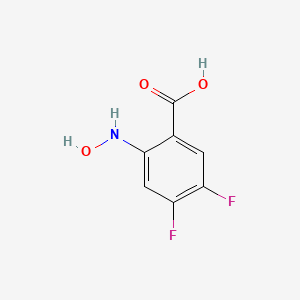
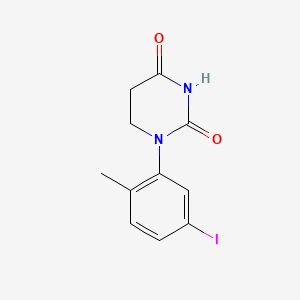
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)

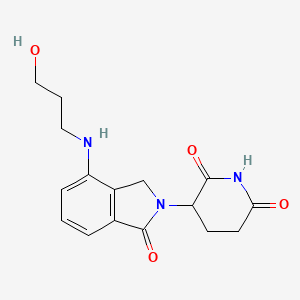
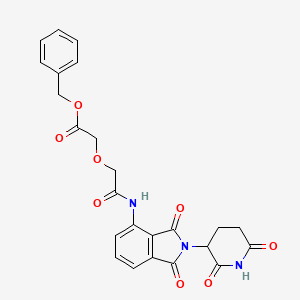
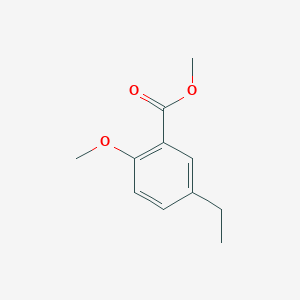
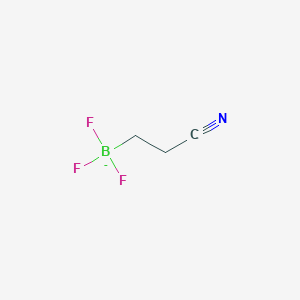
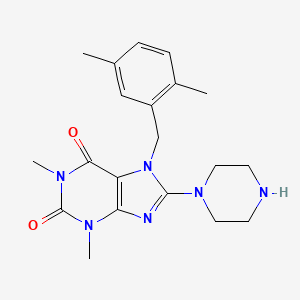
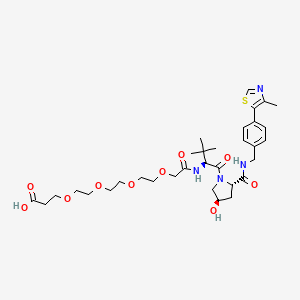
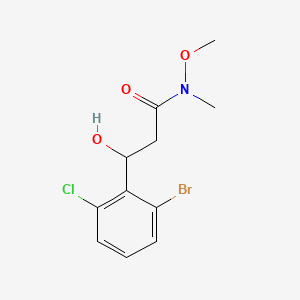
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
